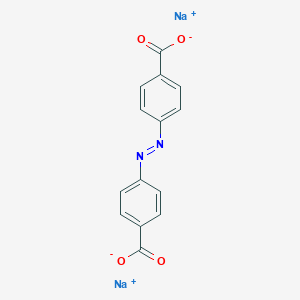

Disodium 4,4'-azobisbenzoate

Description

Disodium 4,4'-azobisbenzoate (CAS 19672-24-3) is a sodium salt of 4,4'-azodibenzoic acid, characterized by an azo (-N=N-) linkage connecting two para-substituted benzoate groups. Its molecular formula is C₁₄H₁₀N₂O₄·2Na, with a molecular weight of 314.20 g/mol . The compound is commercially available as a high-purity reagent (≥98%) for research and industrial applications, such as polymer synthesis, dye intermediates, or analytical standards . Its stability and water solubility stem from the ionic sodium carboxylate groups and the conjugated azo structure.

Properties

CAS No. |

19672-24-3 |

|---|---|

Molecular Formula |

C14H8N2Na2O4 |

Molecular Weight |

314.2 g/mol |

IUPAC Name |

disodium;4-[(4-carboxylatophenyl)diazenyl]benzoate |

InChI |

InChI=1S/C14H10N2O4.2Na/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20;;/h1-8H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |

InChI Key |

AOUWWAFLSCTHIF-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |

Other CAS No. |

19672-24-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

4,4'-Azodibenzoic Acid

- Structure : The free acid form (C₁₄H₁₀N₂O₄; CAS 2215-89-6) lacks sodium ions, resulting in reduced water solubility compared to its disodium salt .

- Applications: Primarily used as a monomer for azo-based polymers. The absence of sodium limits its utility in aqueous systems but enhances compatibility in organic solvents .

- Key Difference: Solubility and reactivity in polar vs. non-polar media.

Olsalazine Sodium

- Structure : A diazo compound (C₁₄H₈N₂Na₂O₆; CAS 6054-98-4) featuring two salicylic acid moieties linked by an azo group. Molecular weight: 346.20 g/mol .

- Applications : Used pharmacologically as an anti-inflammatory agent in treating ulcerative colitis. The hydroxyl groups enable radical scavenging, unlike disodium 4,4'-azobisbenzoate, which lacks such functional groups .

- Key Difference : Bioactivity and medical applications vs. industrial uses.

Disodium 4,4'-[(4,6-Dihydroxy-1,3-phenylene)bis(azo)]bis(benzenesulphonate)

- Structure : Contains sulfonate (-SO₃⁻) groups instead of carboxylates, with a molecular weight of 401.33 g/mol (CAS 56120-28-6) .

- Applications : A textile dye (e.g., Acid Brown 417) due to its strong chromophoric azo-sulfonate system. Sulfonate groups enhance solubility in acidic conditions compared to carboxylates .

- Key Difference : Acidic solubility and dyeing efficiency.

4,4'-Oxybis(benzoic Acid) and Derivatives

- Structure : Features an ether (-O-) linkage instead of azo, as in dimethyl 4,4'-oxydibenzoate (CAS 14387-30-5; C₁₆H₁₄O₅, MW 286.28 g/mol) .

- Applications : Used in polymer stabilizers and liquid crystals. The ether linkage reduces conjugation, leading to lower thermal stability than azo-linked compounds .

- Key Difference : Electronic properties and thermal behavior.

Physicochemical and Functional Comparisons

Q & A

Q. How can this compound be functionalized for use in bioimaging or drug delivery systems?

- Methodological Answer : Conjugate the sulfonate groups with fluorescent probes (e.g., FITC) via EDC/NHS coupling. Validate conjugation efficiency with fluorescence spectroscopy and MALDI-TOF MS . For drug delivery, encapsulate in PLGA nanoparticles and assess release kinetics using dialysis membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.